molecular formula C14H17N3O3 B8293573 7-(2-Morpholinoethoxy)-3,4-dihydroquinazolin-4-one

7-(2-Morpholinoethoxy)-3,4-dihydroquinazolin-4-one

Cat. No.: B8293573
M. Wt: 275.30 g/mol
InChI Key: ZDWYQYCIOGNCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Morpholinoethoxy)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

7-(2-morpholin-4-ylethoxy)-3H-quinazolin-4-one

InChI

InChI=1S/C14H17N3O3/c18-14-12-2-1-11(9-13(12)15-10-16-14)20-8-5-17-3-6-19-7-4-17/h1-2,9-10H,3-8H2,(H,15,16,18)

InChI Key

ZDWYQYCIOGNCHN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)NC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(2-hydroxyethyl)morpholine (2.66 ml), sodium hydride (60% dispersion in mineral oil, 0.88 g) and DMF (25 ml) was warmed to 50° C. for 3 minutes. The resulting solution was allowed to cool for 10 minutes before a solution of 7-fluoro-3,4-dihydroquinazolin-4-one (1.64 g) in DMF (25 ml) was added and the resultant mixture was heated to 125° C. for 18 hours. The solvent was evaporated and the residue was partitioned between methylene chloride and 2N hydrochloric acid solution. The organic phase was dried and evaporated to give 7-(2-morpholinoethoxy)-3,4-dihydroquinazolin-4-one (1.58 g); NMR Spectrum: (CDCl3) 2.6 (t, 4H), 2.87 (t, 2H), 3.73 (t, 4H), 4.25 (t, 2H), 7.12 (m, 2H), 8.07 (s, 1H), 8.19 (d, 1H); Mass Spectrum: M+H+ 276.
Quantity
2.66 mL
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0.88 g
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25 mL
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1.64 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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